Cas no 5524-56-1 (ethyl 2-(4-methylphenyl)-2-oxoacetate)

ethyl 2-(4-methylphenyl)-2-oxoacetate 化学的及び物理的性質
名前と識別子
-
- Benzeneacetic acid,4-methyl-a-oxo-, ethyl ester
- ethyl 2-oxo-2-p-tolylacetate
- Ethyl (4-methylphenyl)(oxo)acetate
- ethyl 2-(4-methylphenyl)-2-oxoacetate
- 4-methylbenzoylformic acid ethyl ester
- ethyl (4-methylphenyl)-2-oxoacetate
- ethyl 2-(4-methylphenyl)-2-ketoacetate
- ethyl 2-(4-methylphenyl)glyoxylate
- Ethyl 4-methylbenzoylformate
- oxo-(4-methylphenyl)acetatic acid ethyl ester
- oxop-tolylacetic acid ethyl ester
- p-tolyl-glyoxalic acid ethyl ester
- AKOS001105850
- 4-Methyl-oxo-benzeneacetic acid ethyl ester
- Ethyl 2-oxo-2-(p-tolyl)acetate
- 2-(4-methylphenyl)-2-oxoacetic acid ethyl ester;Ethyl 4-Methylbenzoylformate
- ETHYL4-METHYLBENZOYLFORMATE
- ethyl 4-tolylglyoxylate
- MFCD01311169
- SY063836
- DTXSID20371365
- Oxo-p-tolyl-acetic acid ethyl ester
- FT-0625869
- ZGHJACPCSQNDGB-UHFFFAOYSA-N
- SCHEMBL167161
- Z99599884
- ethyl 4-methylbenzoylformate, AldrichCPR
- EN300-14301
- N12010
- 5524-56-1
- 4-methylphenylglyoxylic acid ethyl ester
- A830553
- AS-9140
- CS-0106495
- DB-360346
-
- MDL: MFCD01311169
- インチ: InChI=1S/C11H12O3/c1-3-14-11(13)10(12)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
- InChIKey: ZGHJACPCSQNDGB-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C(=O)C1=CC=C(C)C=C1
計算された属性
- せいみつぶんしりょう: 192.07900
- どういたいしつりょう: 192.079
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4A^2
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 密度みつど: 1.106
- ふってん: 291.4℃/760mmHg
- フラッシュポイント: 128.3 ºC
- 屈折率: 1.512
- PSA: 43.37000
- LogP: 1.74080
ethyl 2-(4-methylphenyl)-2-oxoacetate セキュリティ情報
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
-
危険物標識:
- リスク用語:R36/37/38
ethyl 2-(4-methylphenyl)-2-oxoacetate 税関データ
- 税関コード:2918300090
- 税関データ:
中国税関コード:
2918300090概要:
2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
ethyl 2-(4-methylphenyl)-2-oxoacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E1516-5G |
Ethyl 2-Oxo-2-(p-tolyl)acetate |
5524-56-1 | >98.0%(GC) | 5g |
¥990.00 | 2023-09-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1177135-10g |
Ethyl 2-oxo-2-(p-tolyl)acetate |
5524-56-1 | 98% | 10g |
¥414.00 | 2024-05-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1177135-1g |
Ethyl 2-oxo-2-(p-tolyl)acetate |
5524-56-1 | 98% | 1g |
¥79.00 | 2024-05-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E75860-25g |
Ethyl 2-oxo-2-(p-tolyl)acetate |
5524-56-1 | 95% | 25g |
¥1798.0 | 2021-09-09 | |
Enamine | EN300-14301-0.5g |
ethyl 2-(4-methylphenyl)-2-oxoacetate |
5524-56-1 | 95% | 0.5g |
$110.0 | 2023-04-20 | |
Enamine | EN300-14301-10.0g |
ethyl 2-(4-methylphenyl)-2-oxoacetate |
5524-56-1 | 95% | 10g |
$682.0 | 2023-04-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E75860-1g |
Ethyl 2-oxo-2-(p-tolyl)acetate |
5524-56-1 | 95% | 1g |
¥78.0 | 2023-09-07 | |
Apollo Scientific | OR017808-5g |
Ethyl 2-(4-methylphenyl)glyoxylate |
5524-56-1 | 95% | 5g |
£75.00 | 2023-08-31 | |
eNovation Chemicals LLC | D916006-25g |
Ethyl 4-Methylbenzoylformate |
5524-56-1 | 95% | 25g |
$280 | 2024-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1177135-250mg |
Ethyl 2-oxo-2-(p-tolyl)acetate |
5524-56-1 | 98% | 250mg |
¥31.00 | 2024-05-09 |
ethyl 2-(4-methylphenyl)-2-oxoacetate 関連文献
-
Rong Zhao,Jiangge Teng,Zhiwei Wang,Wenwen Dong,Jia Lin,Changhu Chu Org. Biomol. Chem. 2021 19 6120
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ethyl 2-(4-methylphenyl)-2-oxoacetateに関する追加情報
Professional Introduction to Ethyl 2-(4-methylphenyl)-2-oxoacetate (CAS No. 5524-56-1)
Ethyl 2-(4-methylphenyl)-2-oxoacetate, a compound with the chemical identifier CAS No. 5524-56-1, is a significant molecule in the field of organic chemistry and pharmaceutical research. This ester derivative, characterized by its aromatic and acetoacetate functional groups, has garnered attention due to its versatile applications in synthetic chemistry and potential biological activities. The structure of this compound, featuring a 4-methylphenyl group attached to an α-ketoester backbone, makes it a valuable intermediate in the synthesis of more complex molecules.
The compound's molecular formula, C10H12O3, reflects its composition of carbon, hydrogen, and oxygen atoms. The presence of the ester group (-COOEt) and the α-ketoester moiety (-CO-CO-OEt) imparts unique reactivity that is exploited in various chemical transformations. These features make Ethyl 2-(4-methylphenyl)-2-oxoacetate a useful building block for the development of pharmaceuticals, agrochemicals, and specialty chemicals.
In recent years, Ethyl 2-(4-methylphenyl)-2-oxoacetate has been studied for its role in medicinal chemistry. Its structural motif is reminiscent of several bioactive natural products and synthetic drugs, suggesting potential therapeutic applications. Researchers have explored its derivatives as intermediates in the synthesis of molecules with anti-inflammatory, analgesic, and antimicrobial properties. The 4-methylphenyl substituent, in particular, is known to influence the electronic and steric properties of the molecule, which can be fine-tuned to achieve desired biological outcomes.
The synthesis of Ethyl 2-(4-methylphenyl)-2-oxoacetate typically involves condensation reactions between appropriate precursors. One common approach is the reaction of ethyl acetoacetate with p-toluidine (4-methylaniline) in the presence of an acid catalyst. This method leverages the nucleophilic addition of the amine to the α-carbonyl carbon of the acetoacetate ester, followed by cyclization and esterification steps. Such synthetic pathways highlight the compound's accessibility and utility in laboratory settings.
Recent advancements in computational chemistry have also shed light on the reactivity patterns of Ethyl 2-(4-methylphenyl)-2-oxoacetate. Molecular modeling studies suggest that this compound can undergo various transformations, including Michael additions, aldol reactions, and enolate-mediated processes. These insights are crucial for designing efficient synthetic routes and understanding its behavior in different chemical environments. The integration of experimental data with computational predictions has enhanced our ability to predict and control the outcomes of reactions involving this molecule.
Beyond its synthetic utility, Ethyl 2-(4-methylphenyl)-2-oxoacetate has been investigated for its potential role in drug discovery. Its structural similarity to known pharmacophores has prompted researchers to explore its derivatives as leads for new therapeutic agents. For instance, modifications to the aromatic ring or the ester group can alter the pharmacokinetic properties of the molecule, making it more suitable for oral administration or targeted delivery systems.
The compound's stability under various conditions is another area of interest. Studies have examined its behavior under acidic and basic environments, as well as its solubility in different solvents. These characteristics are essential for formulating it into stable pharmaceutical formulations or using it as a reagent in multi-step syntheses without degradation concerns.
In conclusion, Ethyl 2-(4-methylphenyl)-2-oxoacetate (CAS No. 5524-56-1) is a multifaceted compound with significant implications in organic synthesis and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for chemists and biologists alike. As research continues to uncover new applications for this molecule, its importance in advancing chemical biology and drug development is likely to grow further.
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